molecular formula C16H17N3O3 B2896169 N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 2034258-54-1

N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2896169
CAS No.: 2034258-54-1
M. Wt: 299.33
InChI Key: JJLANCLXSRAOKV-UHFFFAOYSA-N
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Description

N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a pyrazolo[1,5-a]pyridine core fused with a dihydrobenzo[b][1,4]dioxine ring, making it a unique and potentially valuable molecule in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multi-step organic reactions. One common method is the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide, which affords the pyrazolo[1,5-a]pyridine core . This intermediate can then be further functionalized to introduce the dihydrobenzo[b][1,4]dioxine moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyridine derivatives and dihydrobenzo[b][1,4]dioxine derivatives. Examples include:

  • 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
  • 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid

Uniqueness

What sets N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide apart is its combined structure, which may confer unique chemical and biological properties. This combination of two distinct heterocyclic systems could result in novel interactions with biological targets and unique reactivity in chemical processes .

Properties

IUPAC Name

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c20-16(15-10-21-13-3-1-2-4-14(13)22-15)18-11-6-8-19-12(9-11)5-7-17-19/h1-5,7,11,15H,6,8-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLANCLXSRAOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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